2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole
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Overview
Description
2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole is a chemical compound with the molecular formula C9H6F4N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole typically involves the introduction of the trifluoromethoxy group into the benzimidazole structure. One common method involves the reaction of a benzimidazole precursor with a trifluoromethoxy-containing reagent under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzimidazoles with different functional groups.
Scientific Research Applications
2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as an antiviral, antibacterial, and anticancer agent.
Mechanism of Action
The mechanism of action of 2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-1H-benzimidazole
- 6,7-difluoro-1-methyl-1H-benzimidazole
- 3-fluoro-4-(trifluoromethoxy)benzaldehyde
Uniqueness
Compared to similar compounds, 2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole is unique due to its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Properties
Molecular Formula |
C9H6F4N2O |
---|---|
Molecular Weight |
234.15 g/mol |
IUPAC Name |
2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C9H6F4N2O/c10-7(16-9(11,12)13)8-14-5-3-1-2-4-6(5)15-8/h1-4,7H,(H,14,15) |
InChI Key |
WODXDGLRIWEHDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(OC(F)(F)F)F |
Origin of Product |
United States |
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